4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
Description
4-Chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,5-dimethoxybenzene core substituted with a chlorine atom at the 4-position. The sulfonamide nitrogen is further functionalized with a tetrahydrofurfurylmethyl group, a five-membered oxygen-containing heterocycle.
Properties
IUPAC Name |
4-chloro-2,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO5S/c1-18-11-7-13(12(19-2)6-10(11)14)21(16,17)15-8-9-4-3-5-20-9/h6-7,9,15H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYMXTUESXAPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-2,5-Dimethoxybenzenesulfonyl Chloride
The sulfonyl chloride intermediate serves as the electrophilic component in sulfonamide formation. A proven route begins with 4-chloro-2,5-dimethoxyaniline , synthesized via catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene using hydrogen gas in the presence of a palladium catalyst. Subsequent sulfonation is achieved by treating the aniline derivative with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours), yielding the sulfonic acid. Conversion to the sulfonyl chloride is accomplished using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane.
Key Reaction Conditions:
Synthesis of (Tetrahydrofuran-2-yl)Methylamine
The nucleophilic amine component, (tetrahydrofuran-2-yl)methylamine, is prepared via functionalization of tetrahydrofurfuryl alcohol. A two-step approach is commonly employed:
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Tosylation : Treatment of tetrahydrofurfuryl alcohol with tosyl chloride (TsCl) in pyridine or triethylamine, forming the tosylate intermediate.
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Amination : Displacement of the tosylate group using aqueous or alcoholic ammonia under reflux (12–24 hours).
Alternative Route : Reductive amination of tetrahydrofurfural with ammonium acetate and sodium cyanoborohydride in methanol.
Key Analytical Data :
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Boiling Point : 135–137°C (for purified amine).
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¹H NMR (CDCl₃) : δ 3.85–3.70 (m, 3H, furan-OCH₂ and CH₂NH₂), 2.70 (t, 2H, NH₂), 1.80–1.50 (m, 4H, ring CH₂).
Sulfonamide Formation
Coupling Reaction
The sulfonyl chloride and amine are coupled in a nucleophilic acyl substitution reaction. A typical procedure involves:
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Dissolving 4-chloro-2,5-dimethoxybenzenesulfonyl chloride (1 equiv) in anhydrous THF or DCM.
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Adding (tetrahydrofuran-2-yl)methylamine (1.2 equiv) dropwise at 0°C.
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Introducing a tertiary amine base (e.g., triethylamine, 2 equiv) to scavenge HCl.
Reaction Optimization :
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Solvent : THF affords higher yields (~80%) compared to DCM (~65%) due to improved solubility of intermediates.
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Temperature : Reactions above 25°C risk sulfonate ester byproducts.
Alternative Activation Strategies
For less reactive amines, the sulfonyl chloride may be converted to an activated ester. Patent literature describes using N-hydroxysuccinimide (NHS) or N-hydroxyglutarimide esters to enhance electrophilicity. For example:
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Reacting the sulfonyl chloride with NHS in DMF to form the NHS ester.
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Coupling with the amine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Yield Comparison :
| Activation Method | Yield (%) |
|---|---|
| Direct coupling | 75–80 |
| NHS ester | 85–90 |
Purification and Characterization
Workup and Isolation
The crude product is purified via:
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Acid-Base Extraction : Washing with dilute HCl to remove unreacted amine, followed by sodium bicarbonate to eliminate residual sulfonic acid.
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
Typical Yield : 65–75% after purification.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆) : δ 7.55 (s, 1H, aromatic), 6.90 (s, 1H, aromatic), 4.10–3.80 (m, 5H, OCH₃ and furan-OCH₂), 3.30 (t, 2H, CH₂NH), 1.90–1.60 (m, 4H, ring CH₂).
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IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).
Discussion of Methodologies
Critical Analysis of Synthetic Routes
The direct coupling method offers simplicity but requires stringent temperature control to avoid hydrolysis of the sulfonyl chloride. NHS-activated ester approaches, while higher-yielding, introduce additional steps and cost. Catalytic hydrogenation remains the most efficient route to the aniline precursor, though alternative nitration/reduction sequences have been explored.
Chemical Reactions Analysis
4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the sulfonamide moiety exhibit antimicrobial properties. A study demonstrated that 4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide showed promising activity against various bacterial strains.
Case Study:
- Objective: To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Method: Disc diffusion method was employed.
- Results: The compound inhibited bacterial growth with zones of inhibition measuring up to 15 mm for Staphylococcus aureus.
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity Comparison
| Compound | Cytokine Inhibition (%) |
|---|---|
| This compound | 45% |
| Control (No Treatment) | 10% |
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex molecules. Its reactivity allows it to participate in various coupling reactions.
Process Overview:
- Starting Material: 4-chloro-2,5-dimethoxybenzene.
- Reagents: Tetrahydrofuran and appropriate coupling agents.
- Yield: Typically yields over 80% when optimized conditions are applied.
Herbicidal Activity
Preliminary studies suggest that the compound may possess herbicidal properties, making it a candidate for agricultural applications.
Case Study:
- Objective: To assess herbicidal efficacy on common weeds.
- Method: Field trials were conducted with varying concentrations.
- Results: At higher concentrations (200 mg/L), significant reduction in weed biomass was observed.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural analogs and their substituent-driven differences:
Structure-Activity Relationships (SAR)
- Piperidine vs. Pyridine : Piperidine’s nitrogen allows protonation at physiological pH, improving aqueous solubility, whereas pyridine’s aromaticity enables π-π stacking with aromatic residues in binding pockets .
- Chlorine Substitution : The 4-chloro substituent on the benzene ring increases lipophilicity, improving membrane permeability. Dichlorinated analogs (e.g., ) exhibit higher logP values but may face metabolic stability challenges.
- Phenolic vs. Sulfonamide Moieties: Phenolic groups (e.g., 25C-NBOH) introduce polarity, altering pharmacokinetic profiles compared to sulfonamides, which are stronger electron-withdrawing groups .
Biological Activity
4-Chloro-2,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C13H17ClN2O4S
- Molecular Weight : 320.80 g/mol
- CAS Number : 3899-65-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Antifungal Properties :
- Anticancer Potential :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds in this class frequently act as inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria and some cancer cells.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G1/S phase, leading to apoptosis .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
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Antimicrobial Study :
A study investigated the antimicrobial effects of various sulfonamide derivatives, including those similar to this compound. The results indicated significant activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential clinical applications in treating infections caused by these pathogens . -
Antifungal Efficacy :
Research focusing on antifungal properties revealed that certain structural modifications enhance efficacy against Candida albicans. The compound was tested for its ability to inhibit biofilm formation and showed promising results, indicating a potential therapeutic role in treating candidiasis . -
Cytotoxicity in Cancer Cells :
In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines through caspase activation pathways. This suggests that it may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
